molecular formula C13H13F3N2O3S B6058112 ethyl (Z)-3-hydroxy-2-[[4-(trifluoromethylsulfanyl)phenyl]diazenyl]but-2-enoate

ethyl (Z)-3-hydroxy-2-[[4-(trifluoromethylsulfanyl)phenyl]diazenyl]but-2-enoate

Cat. No.: B6058112
M. Wt: 334.32 g/mol
InChI Key: YTHXCLCDQLHCLT-LOSFTIFZSA-N
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Description

Ethyl (Z)-3-hydroxy-2-[[4-(trifluoromethylsulfanyl)phenyl]diazenyl]but-2-enoate is a synthetic organic compound characterized by the presence of a trifluoromethylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-3-hydroxy-2-[[4-(trifluoromethylsulfanyl)phenyl]diazenyl]but-2-enoate typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out under conventional or microwave irradiation methods . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate industrial requirements, ensuring consistent quality and yield. The use of advanced technologies such as continuous flow reactors may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-hydroxy-2-[[4-(trifluoromethylsulfanyl)phenyl]diazenyl]but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl (Z)-3-hydroxy-2-[[4-(trifluoromethylsulfanyl)phenyl]diazenyl]but-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of ethyl (Z)-3-hydroxy-2-[[4-(trifluoromethylsulfanyl)phenyl]diazenyl]but-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate
  • Trifluoromethylated quinoline derivatives

Uniqueness

Ethyl (Z)-3-hydroxy-2-[[4-(trifluoromethylsulfanyl)phenyl]diazenyl]but-2-enoate is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activities compared to similar compounds .

Properties

IUPAC Name

ethyl (Z)-3-hydroxy-2-[[4-(trifluoromethylsulfanyl)phenyl]diazenyl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3S/c1-3-21-12(20)11(8(2)19)18-17-9-4-6-10(7-5-9)22-13(14,15)16/h4-7,19H,3H2,1-2H3/b11-8-,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHXCLCDQLHCLT-LOSFTIFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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